10-氯卡马西平

描述

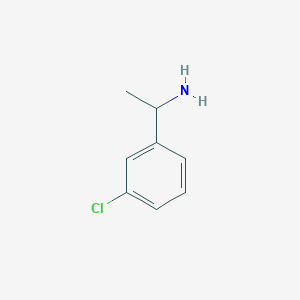

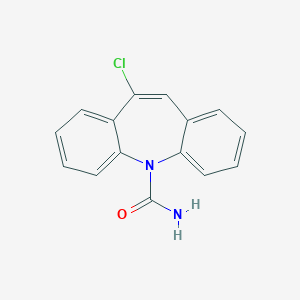

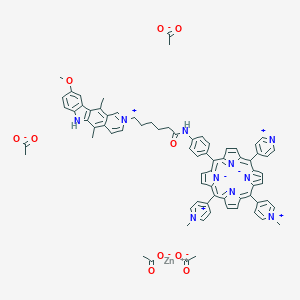

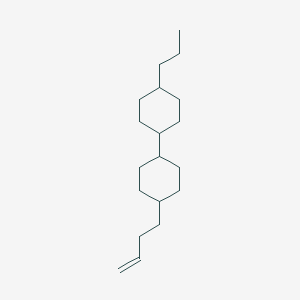

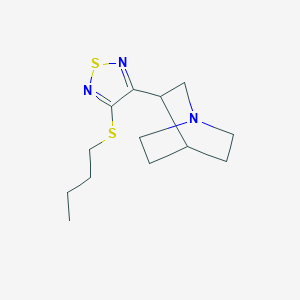

10-Chloro Carbamazepine is a derivative of carbamazepine, a well-known anticonvulsant and mood-stabilizing drug This compound is characterized by the substitution of a chlorine atom at the 10th position of the carbamazepine molecule

科学研究应用

10-Chloro Carbamazepine has several scientific research applications:

Chemistry: Used as a model compound to study the effects of halogen substitution on the reactivity and stability of carbamazepine derivatives.

Biology: Investigated for its potential effects on neuronal activity and its ability to modulate ion channels.

Medicine: Explored as a potential anticonvulsant and mood-stabilizing agent with possibly improved efficacy and reduced side effects compared to carbamazepine.

Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

作用机制

Target of Action

Carbamazepine, the parent compound of 10-Chloro Carbamazepine, primarily targets voltage-gated sodium channels . These channels play a crucial role in the propagation of action potentials in neurons, thus influencing neuronal excitability .

Mode of Action

Carbamazepine binds preferentially to voltage-gated sodium channels in their inactive conformation . This binding prevents repetitive and sustained firing of an action potential, thereby controlling seizure activity . It also has effects on serotonin systems, but the relevance to its antiseizure effects is uncertain .

Biochemical Pathways

The conversion of the carbamazepine metabolite, 2-hydroxycarbamazepine, to the potentially reactive species, carbamazepine iminoquinone (CBZ-IQ), has been proposed as a possible bioactivation pathway . This process involves the intermediate, 2-hydroxyiminostilbene (2-OHIS), and is catalyzed by cytochromes P450 (CYP3A4 and CYP2B6) in the liver .

Pharmacokinetics

Carbamazepine exhibits nonlinear pharmacokinetics, attributed to its nonlinear metabolism caused by autoinduction, as well as nonlinear absorption due to poor solubility . It induces CYP2C9, increasing the elimination rate of phenytoin, while phenytoin is a CYP3A4 inducer, which accelerates the biotransformation rate of carbamazepine .

Result of Action

The molecular and cellular effects of carbamazepine’s action include decreased neuronal excitability due to the inhibition of sodium channels . This results in the control of seizures and the treatment of pain resulting from trigeminal neuralgia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of carbamazepine. For instance, in aquatic environments, carbamazepine has been found to affect the growth and photosynthesis activity of Chlorella vulgaris . Furthermore, carbamazepine has been proposed as an anthropogenic marker to assess water quality due to its persistence in conventional treatment plants and widespread presence in water bodies .

生化分析

Biochemical Properties

10-Chloro Carbamazepine, like its parent compound, is likely to interact with various enzymes and proteins within the body. Carbamazepine is extensively metabolized in the liver, primarily by CYP3A4, to carbamazepine-10,11-epoxide, which is pharmacologically active . Additional isoenzymes that contribute to the metabolism of carbamazepine include CYP2C8, CYP2B6, CYP2E1, CYP1A2, and CYP2A6

Cellular Effects

Carbamazepine has been shown to affect ROS homeostasis, the neuroendocrine system, cell viability, immunity, reproduction, feeding behavior, and growth in aquatic animals

Molecular Mechanism

Carbamazepine’s mechanism of action is believed to involve the inhibition of sodium channel firing, treating seizure activity . It’s possible that 10-Chloro Carbamazepine may exert its effects through a similar mechanism, but this hypothesis needs to be tested.

Temporal Effects in Laboratory Settings

Carbamazepine has been shown to exhibit nonlinear pharmacokinetics due to autoinduction . This means that its clearance can increase threefold within several weeks of starting therapy, often requiring an upward dosage adjustment

Dosage Effects in Animal Models

Carbamazepine has been shown to have dose-dependent effects in animal models

Metabolic Pathways

Carbamazepine is extensively metabolized in the liver, primarily by CYP3A4, to carbamazepine-10,11-epoxide, which is pharmacologically active . Additional isoenzymes that contribute to the metabolism of carbamazepine include CYP2C8, CYP2B6, CYP2E1, CYP1A2, and CYP2A6

Transport and Distribution

Carbamazepine is rapidly absorbed after oral ingestion, with a bioavailability of 75–85% . Its volume of distribution is 0.8–2.0 L/kg, and plasma protein binding is 75%

Subcellular Localization

Carbamazepine and its major metabolite, carbamazepine-10,11-epoxide, are homogenously distributed to hippocampus and cerebellum

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 10-Chloro Carbamazepine typically involves the halogenation of carbamazepine. One common method is the direct chlorination of carbamazepine using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to ensure the selective substitution at the 10th position.

Industrial Production Methods: In an industrial setting, the production of 10-Chloro Carbamazepine can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, reaction time, and the concentration of reagents. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities or by-products.

化学反应分析

Types of Reactions: 10-Chloro Carbamazepine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 10-Chloro Carbamazepine-10,11-epoxide, which is an active metabolite.

Reduction: Reduction reactions can convert the compound back to its parent form, carbamazepine.

Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Major Products:

Oxidation: 10-Chloro Carbamazepine-10,11-epoxide.

Reduction: Carbamazepine.

Substitution: Various substituted carbamazepine derivatives depending on the nucleophile used.

相似化合物的比较

Carbamazepine: The parent compound, widely used as an anticonvulsant and mood stabilizer.

Oxcarbazepine: A keto derivative of carbamazepine with a similar mechanism of action but a different metabolic profile.

Eslicarbazepine Acetate: A prodrug that is converted to eslicarbazepine, which has a similar mechanism of action but improved pharmacokinetics.

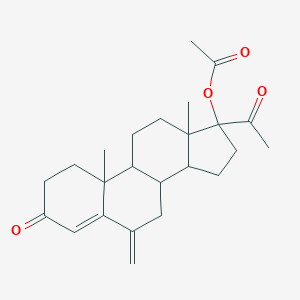

Uniqueness: 10-Chloro Carbamazepine is unique due to the presence of the chlorine atom, which can potentially enhance its pharmacological properties. This modification may result in better efficacy, reduced side effects, and improved metabolic stability compared to its parent compound and other derivatives.

属性

IUPAC Name |

5-chlorobenzo[b][1]benzazepine-11-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O/c16-12-9-10-5-1-3-7-13(10)18(15(17)19)14-8-4-2-6-11(12)14/h1-9H,(H2,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQXOFJNTUXHWMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C3N2C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201034472 | |

| Record name | 10-Chloro carbamazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201034472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59690-92-5 | |

| Record name | 10-Chloro carbamazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201034472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-[beta-(5-Methylpyrazine-2-carboxaMido)ethyl]phenylsulfonyl]Methylurethane](/img/structure/B130023.png)